2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methylphenyl)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methylphenyl)propanoic acid is a synthetic organic compound. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a hydroxy group, and a methyl-substituted phenyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino group is then coupled with a suitable precursor to form the propanoic acid backbone.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanoic acid can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes or Receptors: Modulating their activity.
Influencing Cellular Pathways: Affecting processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Lacks the methyl group on the phenyl ring.
2-((tert-Butoxycarbonyl)amino)-3-(3-methylphenyl)propanoic acid: Lacks the hydroxy group on the phenyl ring.
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methylphenyl)butanoic acid: Has an additional carbon in the backbone.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methylphenyl)propanoic acid is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
Molecular Formula |
C15H21NO5 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-9-7-10(5-6-12(9)17)8-11(13(18)19)16-14(20)21-15(2,3)4/h5-7,11,17H,8H2,1-4H3,(H,16,20)(H,18,19) |
InChI Key |
DAAOQJIXZNKBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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